ONO-8713
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Overview
Description
ONO-8713 is a selective antagonist of the prostaglandin E receptor subtype EP1. This compound is primarily used in scientific research to study diseases related to the prostaglandin system and metabolism . It has a molecular formula of C25H24F3NO6S and a molecular weight of 523.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: ONO-8713 can be synthesized through a series of chemical reactions involving the coupling of various organic compounds. One common method involves the co-grinding of this compound with cyclodextrins to prepare nanoparticles. This method enhances the solubility of the compound, which is poorly soluble in water . The co-grinding process involves using a vibration mill with cyclodextrins and maintaining a suitable moisture content to achieve maximum nanoparticle yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: ONO-8713 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of this compound with modified functional groups that enhance its biological activity and solubility .
Scientific Research Applications
ONO-8713 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
ONO-8713 exerts its effects by selectively antagonizing the prostaglandin E receptor subtype EP1. This receptor is involved in various biological processes, including inflammation, pain perception, and cell survival . By blocking the EP1 receptor, this compound inhibits the signaling pathways mediated by prostaglandin E2, leading to reduced inflammation and pain . The compound also affects mitochondrial functions, including fatty acid oxidation and the tricarboxylic acid cycle, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
ONO-8713 is unique in its selective antagonism of the EP1 receptor. Similar compounds include other prostaglandin receptor antagonists such as PF-04418948, ONO-AE3-240, and ONO-AE3-208 . These compounds also target prostaglandin receptors but may have different selectivity and potency profiles. This compound stands out due to its high selectivity for the EP1 receptor and its effectiveness in inhibiting the survival of temozolomide-resistant glioblastoma cells .
References
Properties
Molecular Formula |
C25H24F3NO6S |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+ |
InChI Key |
LOQMSUDLLHPPHQ-FMIVXFBMSA-N |
SMILES |
CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |
Isomeric SMILES |
CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid ONO 8713 ONO-8713 ONO8713 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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